tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group at the nitrogen atom and two methyl groups at the 2 and 6 positions of the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of amine-substituted enones under acid-mediated conditions. This process typically involves the use of an acid catalyst to promote the cyclization reaction, resulting in the formation of the piperidine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through techniques such as flash column chromatography using silica gel .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the piperidine ring or the tert-butyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The piperidine ring and the tert-butyl ester group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (mixture of cis- and trans-)
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBYGASBXODWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732622 | |
Record name | tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604010-24-4 | |
Record name | tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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